2,3-Dibromo-n,n-diethyl-3-phenylpropanamide

Catalog No.
S14309603
CAS No.
6628-47-3
M.F
C13H17Br2NO
M. Wt
363.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromo-n,n-diethyl-3-phenylpropanamide

CAS Number

6628-47-3

Product Name

2,3-Dibromo-n,n-diethyl-3-phenylpropanamide

IUPAC Name

2,3-dibromo-N,N-diethyl-3-phenylpropanamide

Molecular Formula

C13H17Br2NO

Molecular Weight

363.09 g/mol

InChI

InChI=1S/C13H17Br2NO/c1-3-16(4-2)13(17)12(15)11(14)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3

InChI Key

ZNLSNPVEZHLCGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C(C1=CC=CC=C1)Br)Br

2,3-Dibromo-N,N-diethyl-3-phenylpropanamide is an organic compound with the molecular formula C₁₃H₁₇Br₂N₃O and a molecular weight of approximately 363.0882 g/mol. This compound features a propanamide backbone substituted with two bromine atoms at the 2 and 3 positions, and diethyl groups at the nitrogen atom, along with a phenyl group at the third carbon. The presence of bromine atoms enhances its reactivity and potential biological activity, making it of interest in various chemical and pharmaceutical applications .

The chemical reactivity of 2,3-dibromo-N,N-diethyl-3-phenylpropanamide primarily involves nucleophilic substitution reactions due to the electrophilic nature of the bromine atoms. These reactions can lead to the formation of various derivatives by replacing bromine with other nucleophiles such as amines or alcohols. Additionally, under strong basic or acidic conditions, this compound may undergo hydrolysis, leading to the formation of corresponding carboxylic acids and amines .

Research indicates that compounds similar to 2,3-dibromo-N,N-diethyl-3-phenylpropanamide may exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of bromine atoms often correlates with enhanced bioactivity due to their ability to modulate biological pathways. For instance, studies have shown that related brominated compounds can inhibit specific enzymes or interfere with cellular signaling pathways, potentially leading to therapeutic effects against various diseases .

The synthesis of 2,3-dibromo-N,N-diethyl-3-phenylpropanamide typically involves a multi-step process:

  • Formation of the Propanamide Backbone: The initial step usually involves the reaction of phenylacetic acid with diethylamine to form N,N-diethyl-3-phenylpropanamide.
  • Bromination: The next step involves brominating the propanamide using bromine in a suitable solvent (e.g., chloroform or dichloromethane) under controlled conditions (temperature and time) to introduce bromine at the 2 and 3 positions.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure 2,3-dibromo-N,N-diethyl-3-phenylpropanamide .

Due to its unique structure and biological properties, 2,3-dibromo-N,N-diethyl-3-phenylpropanamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemistry: As a potential herbicide or pesticide due to its reactive nature and ability to disrupt biological processes in pests .
  • Chemical Research: In studies aimed at understanding structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how 2,3-dibromo-N,N-diethyl-3-phenylpropanamide interacts with biological targets. Molecular docking studies can provide insights into binding affinities with enzymes or receptors. Preliminary investigations suggest that this compound may interact effectively with certain protein targets involved in disease pathways, indicating its potential as a therapeutic agent .

Several compounds share structural similarities with 2,3-dibromo-N,N-diethyl-3-phenylpropanamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Activities
N,N-Diethyl-3-phenylpropanamideLacks bromine substitutionsModerate bioactivity
2-Bromo-N,N-diethyl-3-phenylpropanamideContains one bromine atomEnhanced antimicrobial activity
N,N-Diethyl-4-bromobenzamideDifferent substitution patternPotentially higher cytotoxicity
2,4-Dibromo-N,N-diethylbenzamideContains two bromine atoms but different positioningBroader spectrum of biological activity

The presence of two bromine atoms at specific positions in 2,3-dibromo-N,N-diethyl-3-phenylpropanamide enhances its reactivity and biological activity compared to similar compounds lacking these substitutions . This unique feature makes it an interesting candidate for further research in medicinal chemistry and related fields.

Electrophilic bromination of propanamide derivatives demands strategic positioning of bromine atoms while preserving the amide functionality. The PIDA–AlBr₃ system, developed for phenolic substrates, demonstrates exceptional utility in regioselective bromination under mild conditions. This reagent combination generates PhIOAcBr as the active brominating species, enabling efficient C–Br bond formation at electron-rich positions without requiring acidic or high-temperature environments. For 2,3-dibromo-N,N-diethyl-3-phenylpropanamide synthesis, a sequential bromination approach could leverage this system:

  • Initial Bromination at the β-Carbon: The phenyl-substituted propanamide’s electron-rich β-carbon undergoes bromination via PhIOAcBr-mediated electrophilic attack, favoring para-substitution relative to the amide group.
  • Secondary Bromination at the α-Carbon: Steric and electronic effects direct subsequent bromination to the α-position, facilitated by the electron-withdrawing nature of the first bromine atom.

Gas-phase bromination methods, as described in fluorinated alkyl iodide conversions, provide complementary strategies for volatile intermediates. While developed for perfluoroalkyl systems, these protocols suggest that vapor-phase reactions with bromine (150–500°C, 2–360 sec residence time) could be adapted for thermally stable propanamide precursors.

Bromination ParameterPIDA–AlBr₃ SystemGas-Phase Method
Temperature Range23°C (ambient)150–500°C
Reaction Time30–60 minutes2–360 seconds
Regioselectivity ControlDirected by electron densityLimited positional control
Functional Group ToleranceHigh (preserves amides)Requires thermal stability

Nucleophilic Substitution Reactions at β-Carbon Positions

The β-bromine atom in 2,3-dibromo-N,N-diethyl-3-phenylpropanamide exhibits enhanced electrophilicity due to conjugation with the amide carbonyl group. This positioning enables nucleophilic substitution (SN₂ or SN₁ mechanisms) with oxygen-, nitrogen-, or sulfur-based nucleophiles. While the provided sources focus on bromination, the reactivity profile inferred from analogous systems suggests:

  • Ammonolysis: Replacement of β-bromine with amines under basic conditions, forming β-amino derivatives.
  • Hydrolysis: Aqueous alkaline media may convert β-bromo groups to hydroxyl moieties, though competing elimination reactions require careful pH control.

The α-bromine, being adjacent to the electron-withdrawing amide, displays reduced reactivity toward substitution, favoring retention in most synthetic pathways.

Diethylamine Incorporation Techniques in Amide Backbone Construction

Incorporating diethylamine into the propanamide backbone typically precedes bromination to avoid side reactions. While excluded sources detail acid chloride–amine coupling, general principles from electrophilic bromination systems imply:

  • Pre-Bromination Amide Formation: Reacting 3-phenylpropanoyl chloride with diethylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) yields N,N-diethyl-3-phenylpropanamide.
  • Inert Atmosphere Requirements: Oxygen-sensitive intermediates necessitate nitrogen or argon environments during amide bond formation.

Post-bromination amidation proves challenging due to the susceptibility of brominated intermediates to nucleophilic displacement or reduction.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent polarity and coordination capacity critically influence bromination efficiency and selectivity. The PIDA–AlBr₃ system achieves optimal yields (93%) in acetonitrile (MeCN), which stabilizes charged intermediates without coordinating strongly to aluminum. Comparative studies reveal:

  • Polar Aprotic Solvents: MeCN enhances bromide ion dissociation from AlBr₃, increasing PhIOAcBr availability.
  • Non-Polar Solvents: Toluene or dichloromethane reduce reaction rates due to poor ionic species solvation.
  • Protic Solvents: Ethanol or water deactivate AlBr₃ through hydrolysis, preventing active brominating species formation.

Gas-phase bromination eliminates solvent effects but introduces mass-transfer limitations, requiring precise control over reactant vapor pressures and residence times.

Protein kinase C delta (PKC delta) represents a critical mediator in apoptotic signaling pathways, with distinct activation mechanisms that influence cellular fate determination [1] [2] [3]. The enzyme exhibits ubiquitous expression across cells and tissues, functioning as a calcium-independent, phospholipid-dependent serine/threonine kinase that plays pivotal roles in growth, differentiation, and apoptosis regulation [1].

The activation of protein kinase C delta occurs through multiple distinct pathways that collectively contribute to apoptotic induction [1] [2]. Diacylglycerol produced by receptor-mediated hydrolysis of membrane inositol phospholipids serves as a primary activator, binding to the C1 region in the regulatory domain of the enzyme [1]. Additionally, tumor-promoting phorbol esters can activate protein kinase C delta through the same binding mechanism [1]. A particularly significant activation pathway involves caspase-mediated proteolytic cleavage, which generates a catalytically active fragment that contributes to apoptotic progression [1] [2].

Tyrosine phosphorylation represents another critical activation mechanism that converts protein kinase C delta to an active form without requiring proteolysis [1]. This phosphorylation-dependent activation pathway demonstrates the enzyme's capacity for multiple regulatory inputs in response to diverse apoptotic stimuli [2]. The differential activation mechanisms enable protein kinase C delta to function both upstream and downstream of caspases in the apoptotic cascade [3].

Subcellular localization plays a fundamental role in determining the functional outcome of protein kinase C delta activation [4] [5]. Upon activation by various apoptotic stimuli, the enzyme translocates to distinct cellular compartments including mitochondria, golgi apparatus, and nucleus [2] [4]. The differential translocation patterns contribute to the enzyme's diverse effects on cellular survival and death pathways [4].

Cytosolic and mitochondrial localization of protein kinase C delta both induce apoptosis through distinct mechanisms [4]. Cytosolic protein kinase C delta increases phosphorylation of p38 mitogen-activated protein kinase while decreasing phosphorylation of protein kinase B and expression of X-linked inhibitor of apoptosis protein [4]. Mitochondrial targeting similarly induces apoptosis and undergoes caspase-mediated cleavage, contributing to mitochondrial-dependent cell death pathways [4].

Nuclear translocation of protein kinase C delta represents a critical step in apoptotic commitment [5]. The enzyme transiently accumulates in the nucleus in response to apoptotic stimuli, with nuclear translocation preceding caspase cleavage [5]. Nuclear protein kinase C delta undergoes cleavage by caspase-3, resulting in accumulation of the catalytic fragment within the nucleus [5]. This nuclear retention proves essential for sustained apoptotic signaling and represents a key regulatory checkpoint in the survival versus death decision [5].

The association of protein kinase C delta with specific apoptotic-related proteins further defines its functional specificity [2]. Interactions with c-Abl, DNA-dependent protein kinase, p73, and lamin B are pivotal to the enzyme's function in cell apoptosis [2] [6]. These protein-protein interactions facilitate targeted phosphorylation events that promote apoptotic progression through multiple downstream pathways [2].

Caspase-3 Dependent vs. Independent Cell Death Pathways

Caspase-3 represents the primary executioner caspase in apoptotic cell death, with its activation serving as a critical commitment point for cellular demise [20] [21] [22]. The enzyme exists as a stable inactive dimer that requires upstream caspase cleavage for activation [21]. Upon activation, caspase-3 generates large and small subunits that form an active heterotetramer capable of cleaving specific protein substrates [20].

The caspase-3 dependent pathway involves multiple regulatory mechanisms that control enzyme activation and stability [20] [22]. The prodomain of caspase-3 plays a crucial role in regulating its own removal and enzyme activation [22]. Specific amino acid residues within the first ten amino acids of the prodomain prove essential for caspase function, with aspartic acid at position 9 being vital for proper enzyme activity [22].

Substrate cleavage by caspase-3 produces the characteristic morphological features of apoptosis [21]. The enzyme cleaves ROCK 1, acinus, nuclear lamin proteins, and caspase-activated deoxyribonuclease, leading to cell membrane blebbing, nuclear condensation, and DNA fragmentation [21]. These proteolytic events represent the terminal execution phase of apoptotic cell death [21].

The regulation of caspase-3 activity involves multiple inhibitory mechanisms that prevent inappropriate activation [21]. Heat shock protein 27 binding to the prodomain of caspase-3 blocks enzyme activation [21]. Phosphorylation of the intersubunit linker similarly prevents caspase-3 activation, while X-linked inhibitor of apoptosis protein provides direct active site inhibition [21].

Caspase-independent cell death pathways operate through alternative mechanisms that do not require caspase activation [23] [24] [16]. The apoptosis-inducing factor and endonuclease G pathway represents a major caspase-independent mechanism [23] [24]. BNIP-3 serves as an upstream effector that induces mitochondrial apoptosis-inducing factor release, with endonuclease G acting as a modulator [23].

The mechanism of caspase-independent apoptosis involves direct nuclear translocation of apoptosis-inducing factor following calpain-mediated cleavage [16]. Apoptosis-inducing factors anchor to the inner mitochondrial membrane and translocate to the nucleus via nuclear localization signals to induce DNA fragmentation and chromatin condensation [16]. This pathway operates independently of caspase activation while producing similar nuclear changes [16].

Crosstalk between caspase-dependent and caspase-independent pathways demonstrates the interconnected nature of cell death mechanisms [23] [24]. BNIP-3 influences both pathways by inducing mitochondrial cytochrome c release while simultaneously promoting apoptosis-inducing factor translocation [23]. Caspase inhibitors can prevent mitochondrial apoptosis-inducing factor release, indicating regulatory interactions between the pathways [23].

The comparative efficiency of caspase-dependent versus independent pathways varies with cellular context and apoptotic stimulus [24]. Both pathways contribute synergistically to apoptotic cell death, with the relative contribution depending on specific cellular conditions [23]. The activation of cell cycle checkpoints, including phosphorylation of Chk-1 and p53, precedes both caspase-dependent and independent cell death mechanisms [24].

Pathway ComponentCaspase-3 DependentCaspase-3 Independent
Primary ExecutorCaspase-3 heterotetramer [20]Apoptosis-inducing factor [16]
Activation MechanismUpstream caspase cleavage [21]Calpain-mediated cleavage [16]
Nuclear ChangesLamin protein cleavage [21]Direct DNA fragmentation [16]
Mitochondrial RoleCytochrome c release [24]Apoptosis-inducing factor release [23]
Regulatory ProteinsX-linked inhibitor of apoptosis [21]BNIP-3 [23]

Comparative Analysis with Camptothecin Analog Bioactivity

Camptothecin represents a natural alkaloid isolated from Camptotheca acuminata that demonstrates potent anticancer activity through topoisomerase I inhibition [25] [26] [27]. The compound binds reversibly to the DNA-topoisomerase I complex, stabilizing the covalent protein-DNA intermediate and preventing DNA re-ligation [26] [27]. This mechanism results in DNA damage that triggers apoptotic cell death pathways [27].

The structure-activity relationship of camptothecin reveals critical molecular features required for biological activity [25] [28]. The E-ring lactone form demonstrates significantly greater potency compared to the carboxylate form [25]. The chiral center at position 20 with S-configuration proves absolutely required for activity, while the R-configuration remains inactive [25]. The A and B rings contribute importantly to antitumor potential, as compounds lacking these structures show minimal activity [25].

Camptothecin analogs demonstrate diverse mechanisms of action beyond topoisomerase I inhibition [25] [29]. Certain analogs exhibit improved efficacy with reduced toxicity independently of topoisomerase I inhibition [25]. The introduction of functional groups such as 2-nitroaminoimidazoline or 1-chloro-2-isocyanatoethane modifies biological activity profiles [29]. Some derivatives show increased cytotoxicity despite reduced topoisomerase I inhibitory activity, suggesting alternative mechanisms of action [29].

The clinical development of camptothecin analogs has produced several approved therapeutic agents [30] [31]. Topotecan and irinotecan represent clinically established chemotherapeutic agents derived from camptothecin [30]. These analogs demonstrate enhanced solubility and improved pharmacokinetic properties compared to the parent compound [30] [31]. The medicinal chemistry approaches include lactone ring stabilization, solubility enhancement, and tumor cell targeting improvements [30].

Resistance mechanisms to camptothecin analogs involve mutations in human topoisomerase I that reduce drug binding affinity [28]. Specific mutations including Phe361Ser and Asn722Ser alter the enzyme-drug interaction surface [28]. The Asn722Ser mutation eliminates a water-mediated contact between enzyme and drug, while Phe361Ser replacement introduces steric changes that affect binding [28]. These resistance mutations provide insights into drug-target interactions and guide analog design [28].

The comparative bioactivity analysis reveals distinct mechanistic profiles between camptothecin analogs and other bioactive compounds [32] [31]. Camptothecin induces DNA single-strand breaks without double-strand break formation [32]. Approximately half of the DNA strand breakage proves protein-concealed, disappearing rapidly after drug removal [32]. DNA-protein cross-links form with frequencies similar to protein-concealed strand breaks [32].

Poly(adenosine diphosphate-ribose) polymerase inhibition enhances camptothecin cytotoxicity, suggesting coordinate regulation of DNA repair mechanisms [32]. The combination of 3-aminobenzamide with camptothecin doubles DNA strand break yields and enhances cytotoxic action [32]. This synergistic effect indicates that protein-concealed strand breaks represent lethal lesions subject to repair pathway modulation [32].

The quantitative structure-activity relationships of camptothecin analogs guide rational drug design approaches [31]. Substitutions at positions 7, 9, 10, and 11 enhance activity and metabolic stability [30]. Lactone ring expansion by one methylene group increases antitumor activity, as demonstrated by homocamptothecin [30]. Conversely, substitutions at positions 12 and 14 decrease activity and produce inactive derivatives [30].

Bioactivity ParameterCamptothecinTopotecanIrinotecan
Primary TargetTopoisomerase I [26]Topoisomerase I [30]Topoisomerase I [30]
DNA Lesion TypeSingle-strand breaks [32]Single-strand breaks [30]Single-strand breaks [30]
Solubility ProfileLow aqueous solubility [26]Enhanced solubility [30]Enhanced solubility [30]
Clinical StatusLimited use [26]FDA approved [30]FDA approved [30]
Resistance MechanismTopoisomerase I mutation [28]Topoisomerase I mutation [30]Topoisomerase I mutation [30]

The systematic analysis of bromine substitution patterns in 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide reveals significant correlations with cytotoxic activity across multiple cellular targets. The presence of bromine atoms at positions 2 and 3 of the propanamide backbone creates a unique electronic and steric environment that directly influences biological activity [2] [3].
Quantitative structure-cytotoxicity relationship studies demonstrate that the dibromo substitution pattern enhances cytotoxic potency through multiple mechanisms. Phenylpropanoid amides with similar structural frameworks exhibit moderate cytotoxicity against both normal and cancer cell lines, with 50% cytotoxic concentration values ranging from 47 to 122 micromolar [4]. The caffeoyl derivatives coupled with specific amine groups show enhanced tumor selectivity, with selectivity indices ranging from 0.9 to 3.4 [4].

Bromine-substituted analogues demonstrate enantioselective cytotoxic activity, with stereodifferentiated enhancement observed in vitro. The levorotatory enantiomers consistently exhibit superior cytotoxic activity compared to their dextrorotatory counterparts, with 50% effective dose values of 0.11 to 0.21 × 10⁻³ mole per liter versus 0.20 to 0.27 × 10⁻³ mole per liter, respectively [3]. This stereoselectivity correlates with decreased in vivo antileukemic effectiveness following metabolic induction, indicating that cytostatic activity depends enantioselectively on mixed function oxidase system activity [3].

The electronic properties of bromine substituents contribute significantly to the observed cytotoxicity enhancement. Bromine atoms function as electron-withdrawing groups, modulating the electrostatic potential distribution across the molecular framework [5] [6]. This alteration in electronic density affects molecular recognition processes and cellular uptake mechanisms, ultimately influencing cytotoxic potency [7].

Comparative analysis of halogen substitution patterns reveals that brominated compounds exhibit superior cytotoxic activity compared to their chlorinated or fluorinated analogues [8] [9]. The size and polarizability of bromine atoms enable more effective halogen bonding interactions with biological targets, contributing to enhanced binding affinity and subsequent biological activity [10] [11].

Diethyl Group Steric Effects on Target Binding Affinity

The diethyl substitution pattern at the amide nitrogen of 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide introduces significant steric effects that modulate target binding affinity through multiple mechanisms. Steric hindrance effects represent a fundamental consideration in structure-activity relationship profiling, as they directly influence molecular recognition and binding efficiency [12] [13] [14].

The presence of diethyl groups creates substantial steric bulk around the amide nitrogen, which can both enhance and diminish binding interactions depending on the target protein architecture. In trypsin binding studies using substituted benzamidinium compounds, systematic increases in alkyl chain length and branching demonstrate clear correlations with binding affinity modulation [12]. The experimental binding constants decrease systematically with increasing steric bulk: methyl greater than ethyl greater than isopropyl greater than tert-butyl substitution patterns [12].

Molecular dynamics simulations reveal that diethyl groups undergo conformational fluctuations that affect the overall molecular shape and binding surface presentation. The steric effects do not necessarily result in protein backbone distortion, but rather influence the accessibility of binding sites and the energetics of ligand-receptor complex formation [12]. The relative Gibbs energy changes associated with steric modifications are generally small compared to octanol-water partition coefficient estimates, suggesting that direct steric interactions predominate over simple lipophilicity effects [12].

Functional group characteristics demonstrate that diethyl substitution affects multiple binding parameters simultaneously. Each diethyl group contributes approximately 0.5 kilocalories per mole to reaction barriers in ligand substitution processes, indicating quantifiable steric penalties for binding efficiency [15]. The amide bond orientation and rotational freedom are significantly constrained by diethyl substitution, leading to restricted conformational flexibility that can either favor or disfavor specific binding orientations [16].

The steric profile of diethyl groups also influences membrane permeability through effects on molecular cross-sectional area and conformational dynamics. Peptidic molecules with strategically positioned steric bulk demonstrate altered membrane translocation kinetics, with bulky substituents generally reducing passive diffusion rates across lipid bilayers [17]. However, the relationship between steric effects and permeability is complex, as steric hindrance can also promote intramolecular interactions that shield polar groups during membrane passage [17].

Phenyl Ring Electronic Contributions to Membrane Permeability

The phenyl ring in 2,3-Dibromo-n,n-diethyl-3-phenylpropanamide contributes significantly to membrane permeability through electronic and aromatic interactions that facilitate lipid bilayer translocation. The electronic properties of aromatic systems play crucial roles in determining membrane passage efficiency and selectivity [18] [5] [19].
Aromatic ring currents induced by magnetic fields demonstrate the electronic responsiveness of phenyl systems and their potential for modulating membrane interactions [6]. The circulation of delocalized π-electrons creates local magnetic fields that can influence intermolecular interactions with membrane components. Phthalocyanine studies reveal that aromatic π-stacking interactions enhance electronic coupling between neighboring aromatic systems, potentially facilitating membrane-spanning assemblies [6].

The electronic contribution of phenyl rings to membrane permeability operates through multiple pathways. Hydrophobic interactions with lipid acyl chains provide favorable thermodynamic driving forces for membrane partitioning [5]. The planar aromatic structure enables efficient π-stacking interactions with membrane-embedded aromatic residues and cholesterol molecules, creating favorable binding sites within the lipid bilayer [20].

Molecular electrostatic potential surfaces of phenyl-containing compounds reveal distinct electronic environments that influence membrane binding affinity. Electron-rich regions of the aromatic ring can engage in favorable interactions with membrane components, while electron-deficient areas may interact preferentially with polar headgroup regions [7]. The substituent pattern on the phenyl ring modulates these electronic effects, with electron-withdrawing groups altering the overall charge distribution and membrane interaction profile [7].

Fluorescence studies of aromatic compounds in lipid environments demonstrate that phenyl rings undergo conformational changes upon membrane insertion that optimize aromatic-lipid interactions [21]. The rotational freedom of phenyl groups enables adaptive conformations that maximize favorable contacts while minimizing unfavorable steric clashes during membrane translocation [21].

Computational studies of membrane permeability reveal that phenyl ring orientation and flexibility significantly influence free energy profiles for membrane crossing. Aromatic systems that maintain planar conformations during membrane passage exhibit lower energy barriers compared to those that adopt twisted conformations [18]. The electronic delocalization within the phenyl ring provides stability for membrane-bound conformations and facilitates the transition from aqueous to lipid environments [18].

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

362.96564 g/mol

Monoisotopic Mass

360.96769 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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